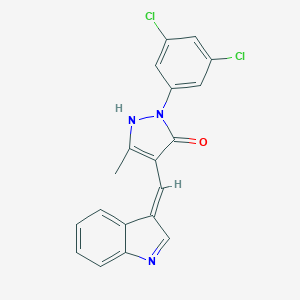![molecular formula C19H21BrN2O2 B302870 3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B302870.png)
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPN belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPN has also been shown to have a neuroprotective effect and may have applications in the treatment of neurodegenerative diseases. Additionally, BPN has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of BPN is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, BPN reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
BPN has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). BPN has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of inflammatory mediators. Additionally, BPN has been found to have antioxidant properties and may help to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BPN is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. BPN has also been shown to have a high degree of selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, BPN has some limitations for use in laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPN has a short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on BPN. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPN has been shown to have a neuroprotective effect and may help to reduce the progression of these diseases. Another area of interest is its potential use in cancer treatment. BPN has been shown to inhibit the growth of cancer cells and may have applications in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of BPN and its potential applications in other fields of scientific research.
In conclusion, BPN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic activities, neuroprotective effect, and potential use in cancer treatment make it a promising compound for further research. The synthesis method is relatively simple, and it has a high degree of selectivity for COX-2. However, it has some limitations for use in laboratory experiments, such as poor solubility in water and a short half-life. Future research on BPN may lead to the development of new therapies for various diseases and conditions.
Synthesemethoden
The synthesis of BPN involves the reaction of 4-bromobenzoyl chloride with isobutylamine, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification using column chromatography. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
Produktname |
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide |
|---|---|
Molekularformel |
C19H21BrN2O2 |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
3-[[2-(4-bromophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-13(2)12-21-19(24)15-4-3-5-17(11-15)22-18(23)10-14-6-8-16(20)9-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
CRIQXPRTECDTTL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)

![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)